N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide is a synthetic organic compound characterized by a phenyl ring substituted with a tert-butylsulfamoyl group (-SO₂NH-tBu) at the para position and a 2-ethylbutanamide moiety linked via an amide bond. The tert-butylsulfamoyl group enhances steric bulk and may influence metabolic stability, while the branched 2-ethylbutanamide chain could contribute to lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-12(7-2)15(19)17-13-8-10-14(11-9-13)22(20,21)18-16(3,4)5/h8-12,18H,6-7H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCMZQSYDJOLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide typically involves the reaction of 4-(tert-butylsulfamoyl)phenylboronic acid with 2-ethylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes or anti-inflammatory effects by inhibiting cyclooxygenase enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide with structurally analogous compounds (Table 1), focusing on molecular features, substituent effects, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
The pyrimidine ring in introduces aromatic heterocyclic character, enhancing π-π stacking interactions with biological targets, whereas the thiazole in may improve binding to metal-containing enzymes .
Hydrogen-Bonding Capacity :
- The target compound has five H-bond acceptors (amide, sulfonamide, and ether oxygens), similar to but fewer than , which may affect target selectivity and potency.
Biological Activity Trends :
- Compounds with sulfonamide/sulfamoyl groups (target compound, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases).
- Pyrimidine-containing analogs like are frequently explored in kinase inhibitor research due to their ability to mimic ATP binding .
Synthetic Accessibility: The tert-butylsulfamoyl group in the target compound may require specialized sulfamoylation reagents, whereas ’s phenoxy-acetamide structure is synthetically straightforward .
Research Findings and Limitations
- Experimental Data Gaps : Direct pharmacological or pharmacokinetic data for this compound are absent in public databases. Comparisons rely on structural analogs and computational predictions.
- Contradictions in Substituent Effects : While bulky tert-butyl groups generally improve metabolic stability, they may reduce cell permeability in some cases, contrasting with the smaller methyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
